molecular formula C10H13NO2 B2874011 Methyl 2-[(methylamino)methyl]benzoate CAS No. 1157237-86-9

Methyl 2-[(methylamino)methyl]benzoate

Cat. No.: B2874011
CAS No.: 1157237-86-9
M. Wt: 179.219
InChI Key: NSAGTCDYXRDIMM-UHFFFAOYSA-N
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Description

Methyl 2-[(methylamino)methyl]benzoate is an organic compound with the molecular formula C9H11NO2This compound is characterized by its fruity, musty, and sweet odor, which makes it a popular ingredient in fragrances and flavorings .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[(methylamino)methyl]benzoate can be synthesized through the methylation of methyl anthranilate or the esterification of N-methylanthranilic acid . One common method involves the reaction of methyl anthranilate with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at room temperature .

Industrial Production Methods

In industrial settings, the production of methyl 2-(methylaminomethyl)benzoate often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the methylation or esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(methylamino)methyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds .

Mechanism of Action

The mechanism of action of methyl 2-(methylaminomethyl)benzoate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the formation of biofilms and the production of virulence factors in certain bacteria. This is achieved through the disruption of quorum sensing pathways, which are critical for bacterial communication and pathogenicity .

Comparison with Similar Compounds

Similar Compounds

    Methyl anthranilate: This compound is structurally similar but lacks the methylamino group.

    Ethyl anthranilate: Similar to methyl anthranilate but with an ethyl ester group instead of a methyl ester.

    Dimethyl anthranilate: Contains two methyl groups attached to the nitrogen atom.

Uniqueness

Methyl 2-[(methylamino)methyl]benzoate is unique due to its specific structural features, such as the presence of a methylamino group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where specific interactions with molecular targets are required .

Properties

IUPAC Name

methyl 2-(methylaminomethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11-7-8-5-3-4-6-9(8)10(12)13-2/h3-6,11H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAGTCDYXRDIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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